molecular formula C18H15FN4O2 B2486096 2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034562-57-5

2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2486096
CAS RN: 2034562-57-5
M. Wt: 338.342
InChI Key: PPOPJCYQARQQJA-UHFFFAOYSA-N
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Description

The interest in derivatives of acetamide, particularly those involving fluorophenyl groups and pyrazine, stems from their potential in various applications, including pharmaceuticals and materials science. These compounds are often explored for their unique chemical and physical properties, which can be tailored through specific substitutions on the molecular structure.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic aromatic compounds and utilizing various reagents to introduce specific functional groups. For example, compounds with anti-inflammatory activity were synthesized by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, demonstrating the versatility of acetamide derivatives in chemical synthesis (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as NMR, IR, and Mass spectrometry. These analytical techniques provide detailed information on the molecular geometry, functional groups, and chemical environment of atoms within the molecule.

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including cyclization, substitution, and oxidation, leading to the formation of complex structures with diverse chemical properties. For instance, novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines bearing acetamide units were prepared through one-pot multi-component reactions, showcasing the chemical reactivity of these compounds (Abdelwahab et al., 2023).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-3-5-15(6-4-14)25-12-17(24)23-11-16-18(22-9-8-21-16)13-2-1-7-20-10-13/h1-10H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOPJCYQARQQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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